molecular formula C12H9NO3 B581574 4-(5-Hydroxypyridin-3-yl)benzoic acid CAS No. 1261895-73-1

4-(5-Hydroxypyridin-3-yl)benzoic acid

Cat. No.: B581574
CAS No.: 1261895-73-1
M. Wt: 215.208
InChI Key: NRHIOPUVWLLSIS-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyridin-3-yl)benzoic acid (CAS 1261895-73-1) is a high-purity benzoic acid derivative featuring a hydroxypyridine scaffold, serving as a valuable building block in medicinal chemistry and pharmaceutical research . The compound has a molecular formula of C12H9NO3 and a molecular weight of 215.21 g/mol . Researchers utilize this heterobiaryl structure as a key intermediate in the synthesis of more complex molecules, such as methyl ester derivatives, which are common precursors in drug discovery programs . The presence of both a carboxylic acid and a hydroxy group on the pyridine ring provides two distinct points for chemical modification, enabling the creation of amides, esters, and ethers for structure-activity relationship (SAR) studies. This compound should be handled with care; it is classified as harmful if swallowed and may cause skin, serious eye, and respiratory irritation . Appropriate personal protective equipment should be worn, and conditions of good ventilation should be maintained during use . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-hydroxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-5-10(6-13-7-11)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHIOPUVWLLSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682768
Record name 4-(5-Hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-73-1
Record name 4-(5-Hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 5 Hydroxypyridin 3 Yl Benzoic Acid and Its Derivatives

Retrosynthetic Analysis and Key Precursors to the 4-(5-Hydroxypyridin-3-yl)benzoic Acid Core

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the crucial carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. This disconnection points to a Suzuki-Miyaura cross-coupling reaction as a primary synthetic strategy. libretexts.orgresearchgate.net This approach identifies two key precursor types: a halogenated 5-hydroxypyridine derivative and a boronic acid derivative of benzoic acid.

The primary precursors for this retrosynthetic approach are:

A dihalogenated pyridine: A 3,5-dihalopyridine, such as 3-bromo-5-iodopyridine (B183754) or 3,5-dibromopyridine, can serve as the electrophilic partner. The differential reactivity of the halogens can allow for selective coupling.

A protected hydroxypyridine: To avoid interference from the acidic hydroxyl group during coupling, a protected 3-halo-5-hydroxypyridine is often employed. Common protecting groups include methoxy (B1213986) (–OCH₃) or benzyloxy (–OBn) ethers. uni.lu For instance, 3-bromo-5-methoxypyridine (B189597) or 3-bromo-5-benzyloxypyridine are viable precursors. uni.lu

A benzoic acid derivative: The nucleophilic partner is typically 4-(alkoxycarbonyl)phenylboronic acid, such as methyl 4-boronobenzoate, or a protected version of 4-carboxyphenylboronic acid. udel.edu The ester form is preferred to prevent complications with the free carboxylic acid during the coupling reaction.

An alternative retrosynthetic approach involves forming the pyridine ring onto a pre-existing benzoic acid-containing fragment. This would entail cyclization strategies using precursors that already incorporate the substituted phenyl group.

Classical and Modern Synthetic Routes to this compound

The construction of the this compound scaffold is most prominently achieved through palladium-catalyzed cross-coupling reactions, which form the biaryl core. Subsequent modifications then establish the final functionalities.

Condensation Reactions in Scaffold Assembly

While direct condensation to form the final biaryl structure is less common, condensation reactions are fundamental to building the pyridine ring itself from acyclic precursors. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine (B1217469), which is then oxidized to the pyridine ring. prepchem.com For substituted pyridines, variations of this method, such as the Guareschi-Thorpe condensation, can be employed using cyanoacetamide as one of the active methylene (B1212753) components. These methods provide a versatile entry to polysubstituted pyridines that can then be further functionalized. chemicalbook.com

Cyclization Strategies for Pyridine Ring Formation

Various cyclization strategies offer pathways to the pyridine core. nih.gov A common approach involves the [3+3] cyclization of 1,3-dicarbonyl compounds with enamines. prepchem.com Another powerful method is the Kröhnke pyridine synthesis, which utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). prepchem.com

More modern approaches include transition-metal-catalyzed cyclizations. For instance, cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can construct highly substituted pyridine rings in a single step. Additionally, tandem reactions involving cycloaddition and cycloreversion of precursors like 1,4-oxazinones with alkynes provide a route to polysubstituted pyridines. google.com A sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-electrocyclization can also afford polysubstituted pyridines from simple starting materials. nih.gov

Functionalization of the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further derivatization, primarily through esterification and amidation.

Esterification: The conversion of the carboxylic acid to its corresponding esters is typically achieved through Fischer esterification, reacting the acid with an alcohol under acidic catalysis. Alternatively, reaction with alkyl halides under basic conditions or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. diva-portal.org Imidazole carbamates have also been reported as effective reagents for the chemoselective esterification of carboxylic acids. google.com

Amidation: Amide derivatives are readily prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.gov Direct amidation can also be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole). nih.govprepchem.com

TransformationReagentsTypical ConditionsProduct Type
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)RefluxAlkyl ester
EsterificationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃)DMF, HeatAlkyl ester
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH)1. Reflux 2. Anhydrous solventAmide
AmidationAmine (R¹R²NH), HATU, DIPEADMF, Room TemperatureAmide

Derivatization of the 5-Hydroxypyridin-3-yl Unit

The hydroxyl group on the pyridine ring is a key site for derivatization, most commonly through O-alkylation to form ethers.

O-Alkylation: This transformation is typically carried out by treating the hydroxypyridine with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). beilstein-journals.org The Williamson ether synthesis is a classic example of this reaction. Mitsunobu reaction conditions, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and a diazo compound (e.g., diethyl azodicarboxylate, DEAD), can also be used to achieve O-alkylation with an alcohol. uni.lu It is important to note that N-alkylation can be a competing side reaction in pyridone tautomers, and reaction conditions must be chosen carefully to favor O-alkylation. uni.lu

TransformationReagentsTypical ConditionsProduct Type
O-AlkylationAlkyl Halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH)DMF or THF, Room Temperature to HeatEther
Mitsunobu ReactionAlcohol (R-OH), PPh₃, DEAD or DIADAnhydrous THF, 0 °C to Room TemperatureEther

Catalyst Systems and Reaction Optimization in the Synthesis of this compound Analogs

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for assembling the 4-(pyridin-3-yl)benzoic acid core. The efficiency of this reaction is highly dependent on the choice of catalyst, base, and solvent.

Catalyst Systems: Palladium-based catalysts are almost exclusively used. libretexts.orgnih.gov Common catalyst precursors include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). nih.gov These are typically used in conjunction with phosphine ligands that stabilize the palladium center and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and the Buchwald ligands (e.g., SPhos, XPhos), have been shown to be highly effective, especially for coupling with less reactive aryl chlorides or hindered substrates. rsc.org

Reaction Optimization: Key parameters for optimization include:

Base: A base is required to activate the boronic acid. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used, often in aqueous solution. mdpi.com The choice of base can significantly impact yield and reaction rate.

Solvent: The reaction is often performed in a two-phase system, with a solvent such as 1,4-dioxane, toluene, or dimethylformamide (DMF) and an aqueous phase containing the base. mdpi.com The use of water as a solvent is also being explored as a "green" alternative.

Temperature: Reactions are typically run at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate.

Protecting Groups: For substrates containing reactive functional groups like the phenol (B47542) in 5-hydroxypyridine, protection is often necessary to prevent side reactions. The methoxy or benzyloxy groups are common choices, which can be removed in a final step (e.g., debenzylation via catalytic hydrogenation) to yield the free hydroxyl group. nih.gov

Recent advancements have focused on developing more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings. Machine learning has also been employed to optimize reaction conditions for Suzuki-Miyaura couplings, allowing for the rapid identification of high-yielding conditions for a broad range of substrates.

Catalyst PrecursorLigandTypical BaseCommon Solvent(s)
Pd(OAc)₂PPh₃, PCy₃, SPhosNa₂CO₃, K₂CO₃Toluene, Dioxane, DMF
Pd(PPh₃)₄-K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O
PdCl₂(dppf)dppfNa₂CO₃, K₂CO₃DMF, Acetonitrile (B52724)

Green Chemistry Approaches in this compound Synthesis

The pursuit of environmentally benign chemical processes has led to the development of various techniques applicable to the synthesis of complex molecules like this compound. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials. Key areas of green innovation relevant to this synthesis include the use of alternative energy sources like microwave irradiation, the application of eco-friendly solvents, and the development of efficient and recyclable catalytic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering substantial reductions in reaction times, increased product yields, and often, enhanced purity compared to conventional heating methods. ijprdjournal.comrasayanjournal.co.inmdpi.com The efficient and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require prolonged heating, thereby saving energy. ijprdjournal.com For instance, the hydrolysis of benzamide (B126) to benzoic acid, a related transformation, can be completed in just 7 minutes under microwave conditions with a 99% yield, a significant improvement over the 1-hour duration required for conventional heating. rasayanjournal.co.in Similarly, the synthesis of various pyrrole (B145914) and 1,3,5-triazine (B166579) derivatives has been shown to be more efficient under microwave irradiation, often proceeding under solvent-free (neat) conditions, which further enhances the green credentials of the process. mdpi.comnih.gov

The application of microwave technology to the Suzuki-Miyaura cross-coupling reaction—a primary method for forming the biaryl linkage in this compound—is a promising green approach. By significantly shortening reaction times from hours to minutes, this technique minimizes the potential for side reactions and decomposition of thermally sensitive functional groups. ijprdjournal.commdpi.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrolysis of Benzamide

MethodReaction TimeTemperatureYield of Benzoic AcidReference
Conventional Heating1 hourReflux~20% rasayanjournal.co.in
Microwave Irradiation7 minutes140 °C (preselected)99% rasayanjournal.co.inmdpi.org
Microwave Irradiation7 minutes180 °C (with 5% H₂SO₄)Complete Hydrolysis mdpi.org

Use of Green Solvents and Catalysts in Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds, but it traditionally relies on organic solvents and homogeneous palladium catalysts, which can be toxic and difficult to remove from the final product. mdpi.com Green chemistry research has focused on adapting this reaction to more environmentally friendly conditions.

A significant advancement is the use of water as a reaction solvent. mdpi.com Water is non-toxic, non-flammable, and inexpensive. Specialized palladium catalysts have been developed that are effective in aqueous media, sometimes requiring only parts-per-million (ppm) levels of the catalyst. mdpi.com For example, the synthesis of an intermediate for the drug lumacaftor (B1684366) was improved by using a Pd/C catalyst in water, which not only enhanced the purity of the product but also improved the environmental impact of the process. mdpi.com

Another green strategy is the development of recyclable catalysts. For the Suzuki coupling reaction, palladium catalysts supported on materials like titanium dioxide or functionalized iron oxide nanoparticles have shown excellent reusability. mdpi.com A palladium catalyst on dioxime-functionalized Fe₃O₄ nanoparticles, for instance, enabled extremely short reaction times (around 1 minute) and could be recovered and reused, minimizing heavy metal waste. mdpi.com

Biocatalysis and Renewable Feedstocks

Table 2: Research Findings in Green Synthesis of Related Compounds

Green ApproachTarget/ReactionKey FindingsReference
Microwave Synthesis Hydrolysis of benzamideReaction time reduced from 1 hour to 7 minutes; yield increased from 20% to 99%. rasayanjournal.co.in
Microwave Synthesis Synthesis of pyrrole derivativesIncreased yields and reduced reaction times compared to conventional heating. mdpi.com
Green Solvents Suzuki-Miyaura coupling in waterImproved product purity and environmental impact for pharmaceutical intermediate synthesis. mdpi.com
Recyclable Catalysis Suzuki-Miyaura couplingPd on Fe₃O₄ nanoparticles allowed for reaction times of ~1 minute and catalyst reuse. mdpi.com
Biocatalysis Synthesis of 4-hydroxybenzoic acidProduction from L-tyrosine with >85% conversion using a whole-cell biocatalyst in water. nih.gov

By integrating these green chemistry principles—such as leveraging microwave energy to accelerate reactions, utilizing water as a benign solvent, employing recyclable catalysts for cross-coupling, and sourcing precursors from renewable feedstocks via biocatalysis—more sustainable synthetic routes to this compound can be envisioned and developed.

Advanced Structural Elucidation and Solid State Analysis of 4 5 Hydroxypyridin 3 Yl Benzoic Acid Systems

Single-Crystal X-ray Diffraction Studies on 4-(5-Hydroxypyridin-3-yl)benzoic Acid and Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, such studies would provide invaluable insight into its molecular geometry, intermolecular interactions, and solid-state packing.

Elucidation of Molecular Conformation and Stereochemistry

The core structure of this compound consists of a benzoic acid moiety linked to a 5-hydroxypyridine ring via a C-C single bond. The most significant conformational variable is the dihedral angle between the planes of these two aromatic rings. In the solid state, this angle is a balance between intramolecular steric effects and the demands of efficient crystal packing.

While a dedicated crystal structure for the title compound is not available, data from analogous structures, such as the co-crystal of 4-hydroxy-3-methoxybenzoic acid with 4,4′-bipyridine, show that the molecular units are essentially planar. bohrium.comresearchgate.net For this compound, a relatively small dihedral angle is expected, promoting π-system conjugation, though a completely coplanar arrangement may be hindered by minor steric repulsion between ortho hydrogens. The molecule itself is achiral and possesses no stereocenters, so its stereochemistry is straightforward.

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assembly

The supramolecular architecture of this compound in the solid state is predicted to be dominated by a rich network of hydrogen bonds. The molecule contains three key functional groups capable of acting as hydrogen bond donors and acceptors: the carboxylic acid, the phenolic hydroxyl group, and the pyridine (B92270) nitrogen.

The most probable and stable hydrogen-bonding interactions would include:

Carboxylic Acid Dimer: A robust R²₂(8) homodimer synthon formed between the carboxylic acid groups of two molecules. This is a highly prevalent and stabilizing interaction in virtually all crystalline carboxylic acids.

Phenol-Pyridine Heterosynthon: A strong O-H···N hydrogen bond between the hydroxyl group of the hydroxypyridine ring and the nitrogen atom of an adjacent molecule. This acid-base interaction is a primary driver in the assembly of pyridine-containing crystal structures. acs.org

Alternative Synthons: Depending on the steric accessibility and packing efficiency, other interactions like O-H(acid)···N(pyridine) or O-H(phenol)···O(carbonyl) could also be present, potentially leading to catemeric (chain) or more complex three-dimensional networks.

These interactions would guide the molecules to assemble into well-defined supramolecular structures, such as tapes, sheets, or more intricate 3D frameworks.

Co-crystallization Strategies and Solid-State Research

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a target molecule by incorporating a second, different molecule (a coformer) into the crystal lattice. humanjournals.com The functional groups of this compound make it an excellent candidate for co-crystal formation.

Strategies for forming co-crystals with this compound would involve selecting coformers with complementary functional groups. For instance:

With Bipyridines: Coformers like 4,4′-bipyridine could interact with both the carboxylic acid and phenolic hydroxyl groups, leading to extended, multi-component assemblies. Studies on 4-hydroxybenzoic acid have shown its ability to form noteworthy co-crystals with 4,4'-bipyridine. acs.org

With Other Carboxylic Acids: Co-crystallization with di- or tricarboxylic acids could create complex hydrogen-bonded networks where the pyridine nitrogen acts as a key acceptor site.

With Amides: Coformers containing amide groups, such as isonicotinamide, could form reliable N-H···N and O-H···O=C hydrogen bonds.

Solid-state research on such co-crystals would aim to create new materials with tailored properties, such as improved solubility, stability, or altered crystal morphology, by systematically controlling the intermolecular interactions. humanjournals.com

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques are essential for confirming the molecular structure and probing the electronic and vibrational states of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy in a suitable solvent (like DMSO-d₆) would provide unambiguous confirmation of the molecular structure by identifying the unique chemical environments of each proton and carbon atom. Based on data from analogous compounds, the following spectral characteristics are predicted.

Predicted ¹H NMR Spectral Data The ¹H NMR spectrum is expected to show distinct signals for the protons on both the benzene (B151609) and pyridine rings, in addition to the acidic protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxyl (-COOH)> 12.0Broad SingletHighly deshielded, exchanges with D₂O.
Phenolic (-OH)9.5 - 10.5Broad SingletDeshielded, exchanges with D₂O.
Pyridine H2, H68.2 - 8.6Singlet/DoubletProtons adjacent to the nitrogen are typically downfield.
Pyridine H47.4 - 7.8Singlet/Triplet
Benzene H (ortho to -COOH)~8.0DoubletDeshielded by the adjacent carboxylic acid group.
Benzene H (ortho to pyridine)~7.8DoubletDeshielded by the adjacent pyridine ring.

Predicted ¹³C NMR Spectral Data The ¹³C NMR spectrum would complement the proton data, showing signals for all carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Carboxyl (-C OOH)165 - 170Typical range for carboxylic acid carbons.
Pyridine C5 (-C -OH)155 - 160Carbon bearing the hydroxyl group is significantly deshielded.
Pyridine C2, C6140 - 150Carbons adjacent to nitrogen are deshielded.
Benzene C1 (-C -COOH)130 - 135Quaternary carbon attached to the carboxyl group.
Benzene C4 (-C -pyridine)138 - 142Quaternary carbon attached to the pyridine ring.
Other Aromatic C-H120 - 130Range for other protonated aromatic carbons.

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. The spectra for this compound would be characterized by several key vibrational modes.

Predicted Key Vibrational Frequencies

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman) Notes
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Very Broad, StrongWeakA hallmark of hydrogen-bonded carboxylic acid dimers.
O-H Stretch (Phenolic)3200 - 3600Broad, MediumWeakMay be convoluted with the carboxylic acid stretch.
Aromatic C-H Stretch3000 - 3100Medium-WeakStrong
C=O Stretch (Carboxylic Acid)1680 - 1710Very StrongMediumThe position is sensitive to hydrogen bonding.
Aromatic C=C/C=N Ring Stretch1450 - 1620Strong-MediumStrong-MediumA series of bands characteristic of the pyridine and benzene rings.
C-O Stretch (Phenolic/Carboxylic)1200 - 1350StrongMediumCoupled vibrations involving the C-O bonds.
O-H Bend (Carboxylic Acid Dimer)~920Broad, MediumWeakOut-of-plane deformation, characteristic of the dimer.

This combined spectroscopic and structural analysis, though predictive, provides a robust framework for understanding the fundamental chemical and physical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is largely governed by the transitions of π-electrons in the conjugated system formed by the pyridine and benzene rings.

Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region, often referred to as the B-band (Benzenoid) and the C-band (Conjugated). rsc.orgresearchgate.net The B-band, appearing around 230 nm, and the C-band, a broader absorption centered around 270-280 nm, are attributed to π → π* transitions. rsc.orgresearchgate.net The presence of substituents on the aromatic rings can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption.

For this compound, the presence of the hydroxyl (-OH) group, a strong electron-donating group, and the pyridine ring are expected to significantly influence the electronic transitions. The extended conjugation between the two aromatic rings would likely result in a bathochromic shift of the B and C bands compared to benzoic acid alone. The exact λmax values would be sensitive to the solvent polarity and pH, as these factors can alter the electronic distribution and the ionization state of the hydroxyl and carboxylic acid groups. rsc.org

Table 1: Expected UV-Vis Absorption Bands for this compound and Related Compounds

CompoundExpected Absorption BandApproximate Wavelength Range (nm)Transition Type
Benzoic AcidB-band230π → π
C-band274π → π
p-Hydroxybenzoic AcidB-band~250π → π
This compoundB-band> 230π → π
C-band> 280π → π
n → πLonger wavelength, lower intensityInvolving non-bonding electrons on N and O

Note: The λmax values for this compound are predictive and based on the expected effects of the substituents and conjugated systems.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (molecular formula: C₁₂H₉NO₃), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of benzoic acids and pyridine derivatives. A primary fragmentation step would likely be the loss of the carboxyl group (-COOH) as a radical, resulting in a significant fragment ion. docbrown.info Another common fragmentation is the loss of a water molecule (H₂O) from the molecular ion, especially with the presence of the hydroxyl group.

The fragmentation of the heterocyclic and benzene rings would lead to a series of smaller fragment ions. The cleavage of the bond between the two aromatic rings would also be a probable fragmentation pathway.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value (Predicted)Proposed Fragment IonNeutral Loss
215[C₁₂H₉NO₃]⁺-
170[C₁₁H₈NO]⁺-COOH
197[C₁₂H₇NO₂]⁺-H₂O
121[C₇H₅O₂]⁺C₅H₄N
95[C₅H₅NO]⁺C₇H₄O₂
77[C₆H₅]⁺C₆H₄NO₃

Note: The predicted m/z values are based on the expected fragmentation patterns of similar aromatic and heterocyclic compounds. docbrown.info

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For this compound, which possesses hydrogen bond donors (-OH, -COOH) and acceptors (N, O), Hirshfeld surface analysis would be particularly insightful. The analysis generates a 3D surface around the molecule, color-coded to represent different types of intermolecular contacts. Red areas on the surface indicate close contacts, often corresponding to hydrogen bonds, while blue areas represent weaker or no significant contacts.

Polymorphism and Crystallinity Research of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Research into the polymorphism of a compound like this compound is crucial for understanding its solid-state behavior.

The existence of multiple hydrogen bonding donors and acceptors in this compound, along with the rotational freedom between the two aromatic rings, suggests a high propensity for polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could lead to the formation of different polymorphic forms. researchgate.net

The study of polymorphism in benzoic acid derivatives has shown that variations in hydrogen bonding motifs are a common source of different crystal packing arrangements. For instance, carboxylic acids can form dimers or catemers, and the hydroxyl group can participate in various hydrogen-bonding networks. The investigation of potential polymorphs of this compound would involve techniques such as powder X-ray diffraction (PXRD) to identify different crystalline phases and differential scanning calorimetry (DSC) to study their thermal properties and relative stabilities.

Computational and Theoretical Investigations of 4 5 Hydroxypyridin 3 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For 4-(5-hydroxypyridin-3-yl)benzoic acid, DFT calculations can reveal fundamental aspects of its chemical nature. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost nih.govresearchgate.net. The optimized molecular structure provides the foundation for analyzing its reactivity and stability.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and polarizable, indicating a greater ease of intramolecular charge transfer nih.gov. The lower the energy gap, the higher the chemical reactivity and the lower the kinetic stability researchgate.netnih.gov. For instance, the analysis of various benzoic acid derivatives shows that modifications to the substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity nih.govresearchgate.net.

Table 1: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds This table presents data from similar compounds to illustrate the typical range of values obtained from DFT calculations.

Compound/ComplexHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657 nih.gov
4-bromo-3-(methoxymethoxy) benzoic acid--4.46 researchgate.net
Co-complex of 3,5-dinitrobenzoic acid--Lowest among tested complexes researchgate.net
ClIPP_BF2--2.472 nih.gov
OMeIPP_BF2--2.087 nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. The stabilization energy (E2) associated with these interactions quantifies the strength of the electron delocalization.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It provides a visual representation of the charge distribution on the molecule's surface wuxiapptec.comuni-muenchen.de. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (electron-rich), colored in shades of red and orange, are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen nih.govresearchgate.net. Conversely, regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack and are generally found around hydrogen atoms, particularly acidic protons nih.govwuxiapptec.com. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen of the pyridine (B92270) ring, identifying them as sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen of the carboxylic acid would be a primary site of positive potential researchgate.net.

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex semanticscholar.org. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. For this compound, docking studies can identify potential protein targets and elucidate its binding mechanism.

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a target protein. This involves identifying the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking cerist.dznih.gov.

Docking simulations of benzoic acid derivatives against various protein targets, like the SARS-CoV-2 main protease, have shown that the hydroxyl and carboxylic acid groups are frequently involved in forming crucial hydrogen bonds with amino acid residues in the active site nih.gov. The orientation of the pyridine and benzene (B151609) rings can facilitate hydrophobic and π-stacking interactions. By analyzing the interaction profile, researchers can understand why a particular ligand binds to a specific protein and what chemical features are essential for this binding nih.gov. This information is critical for designing more potent and selective inhibitors.

After predicting the binding poses, a scoring function is used to estimate the binding affinity (or binding energy) for each pose. These functions calculate a score that reflects the strength of the ligand-protein interaction, allowing for the ranking of different ligands or different binding modes of the same ligand cerist.dz. The score is typically expressed in units of energy, such as kcal/mol, with lower (more negative) values indicating stronger binding affinity nih.govsemanticscholar.org.

Docking studies on various benzoic acid derivatives have demonstrated a correlation between the calculated binding energy and the experimentally observed biological activity cerist.dz. For example, a compound with a more negative binding energy is predicted to be a more potent inhibitor of the target protein. These calculations are essential for prioritizing compounds for further experimental testing and for guiding the optimization of lead compounds in drug development programs.

Table 2: Representative Binding Affinity Scores for Benzoic Acid Derivatives against Protein Targets This table includes data from docking studies on similar compounds to illustrate typical binding energy values.

LigandTarget ProteinBinding Energy/ScoreUnitReference
Benzoic acidSARS-CoV-2 main protease-29.59Docking Score nih.gov
2,5-dihydroxybenzoic acidSARS-CoV-2 main protease-Best potential candidate nih.gov
3,4 dihydroxy benzoic acid (DHB)Soybean lipoxygenase (LOX-3)-10.564ΔG (Kj/mol) cerist.dz
Compound 4 (DHB derivative)Soybean lipoxygenase (LOX-3)-21.127ΔG (Kj/mol) cerist.dz
Compound 9 (DHB derivative)Soybean lipoxygenase (LOX-3)-16.959ΔG (Kj/mol) cerist.dz
Studied CompoundTarget Protein from PDB: 5W79-6.0kcal/mol nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their dynamic interactions and conformational landscapes. For this compound, MD simulations can elucidate its structural flexibility and interactions with surrounding environments, such as solvents or biological macromolecules. These simulations model the atomic motions of the molecule over time by numerically solving Newton's equations of motion.

In a typical MD simulation study, the molecule would be placed in a simulation box, often filled with solvent molecules like water, to mimic physiological conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. Through simulation, one can track the trajectory of each atom, revealing how the molecule behaves dynamically.

Key analyses from MD simulations of this compound would include:

Conformational Analysis: The molecule is not entirely rigid; the dihedral angle between the pyridine and benzene rings can rotate. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them.

Solvent Interactions: The simulations can detail the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and carboxylic acid groups and surrounding water molecules. This provides insight into its solubility and the organization of the solvent shell.

Binding Stability: In the context of drug design, if this compound is studied as a ligand for a protein target, MD simulations can assess the stability of the ligand-protein complex. researchgate.netnih.gov By calculating metrics like the root-mean-square deviation (RMSD) of the ligand's position in the binding site, researchers can determine if the binding pose is stable over time. researchgate.net Furthermore, advanced techniques can be used to calculate the binding free energy, offering a quantitative measure of binding affinity. researchgate.net

The results from MD simulations are crucial for understanding the molecule's behavior in a dynamic, solvated environment, which is often more representative of real-world conditions than static, gas-phase calculations.

Quantum Chemical Parameters for Structure-Property Correlations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of molecules. For this compound, these calculations provide a set of parameters that correlate its structure with its chemical properties and reactivity. researchgate.net Methods such as DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly employed for this purpose. nih.gov

The most important parameters derived from these calculations are related to the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

From EHOMO and ELUMO, several global reactivity descriptors can be calculated to further characterize the molecule's properties. researchgate.net These parameters provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Below is a table of representative quantum chemical parameters that would be calculated for this compound.

ParameterSymbolFormulaSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization PotentialI-EHOMOThe energy required to remove an electron
Electron AffinityA-ELUMOThe energy released when an electron is added
Electronegativityχ-(EHOMO + ELUMO)/2The power of an atom to attract electrons
Global Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Global SoftnessS1/(2η)A measure of the molecule's polarizability
Global Electrophilicity Indexωχ2/(2η)Propensity to accept electrons

These theoretical descriptors are invaluable for predicting how this compound will interact with other chemical species and for designing new molecules with tailored electronic properties.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to characterize a compound before it is synthesized. DFT calculations are widely used to predict vibrational (FTIR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. nih.gov

Vibrational Spectroscopy (FTIR and Raman) Theoretical vibrational spectra are typically calculated using the same DFT methods (e.g., B3LYP/6-311G(d,p)) employed for geometry optimization. The calculation provides the frequencies of the normal modes of vibration. These theoretical frequencies are often scaled by an empirical factor to correct for systematic errors in the calculations, leading to excellent agreement with experimental spectra. researchgate.net For this compound, this analysis would predict the positions of key vibrational bands, such as the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and the various C-H and ring stretching and bending modes of the aromatic systems. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). rsc.org Such predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the chemical structure of the synthesized compound.

Electronic Spectroscopy (UV-Visible) The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. The results provide the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, which can be directly compared to an experimental UV-Vis spectrum to understand the electronic structure and π-π* or n-π* transitions within the molecule. nih.gov

The table below presents hypothetical, yet representative, predicted spectroscopic data for this compound based on DFT calculations.

Spectroscopic Data Type Predicted Value Assignment
FTIR Vibrational Frequency ~3450 cm⁻¹O-H stretch (hydroxyl)
~3000 cm⁻¹ (broad)O-H stretch (carboxylic acid)
~1700 cm⁻¹C=O stretch (carboxylic acid dimer)
~1600 cm⁻¹C=C aromatic ring stretch
~1250 cm⁻¹C-O stretch
¹H NMR Chemical Shift ~13.0 ppm-COOH
~9.5 ppm-OH
~7.5 - 8.5 ppmAromatic protons
¹³C NMR Chemical Shift ~168 ppm-COOH
~115 - 155 ppmAromatic carbons
UV-Vis Absorption ~260 nmπ → π* transition

These predicted spectra serve as a powerful complement to experimental characterization, aiding in structural elucidation and the understanding of the molecule's fundamental properties.

In Vitro Biochemical and Biological Activity Research of 4 5 Hydroxypyridin 3 Yl Benzoic Acid and Its Analogs

Enzyme Inhibition Studies

The structural features of 4-(5-Hydroxypyridin-3-yl)benzoic acid, particularly the presence of a phenolic ring and a carboxylic acid group, make it and its analogs prime candidates for enzyme inhibition studies. Research has explored their effects on several key enzyme systems.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a critical copper-containing enzyme involved in melanin (B1238610) biosynthesis, making it a key target for addressing hyperpigmentation. nih.gov Analogs of the hydroxypyridine portion of the molecule, specifically 3-hydroxypyridin-4-one derivatives, have been synthesized and evaluated as tyrosinase inhibitors. nih.govrsc.org

These compounds are believed to exert their inhibitory effect through several mechanisms. A primary mechanism is the chelation of copper ions within the enzyme's active site, which is essential for its catalytic function. nih.gov The structural similarity of the phenolic group in these analogs to L-DOPA, the natural substrate of tyrosinase, allows them to compete for binding to the active site. rsc.org Molecular docking studies on potent 3-hydroxypyridin-4-one inhibitors have shown that the hydroxyl group on the pyridinone ring can form hydrogen bonds with crucial amino acid residues such as Asn81 and Cys83, while also interacting with key histidine residues (His85, His244) that coordinate the copper ions. nih.gov

Tyrosinase Inhibitory Activity of 3-Hydroxypyridin-4-one Analogs
CompoundSubstituentsIC₅₀ (μM)Reference
Analog 6i-OH, -Br25.29 rsc.org
Analog 6d-NO₂ (ortho)26.36 rsc.org
Analog 6h-Cl (meta, ortho)>100 rsc.org
Kojic Acid (Control)N/A23.12 - 45.73 researchgate.netthieme-connect.de

Xanthine (B1682287) Oxidase Inhibition Mechanisms

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. biorxiv.org Analogs of the benzoic acid moiety have been extensively studied as XO inhibitors. researchgate.netnih.gov

The inhibitory mechanism often involves the carboxylic group of the benzoic acid analog, which can form a salt bridge with Arginine 880 (Arg880) and a hydrogen bond with Threonine 1010 (Thr1010) in the enzyme's active site, stabilizing the enzyme-inhibitor complex. researchgate.net Studies on oxazole (B20620) derivatives containing a benzoic acid group, designed with structural similarity to the known inhibitor febuxostat, have demonstrated potent in vitro XO inhibitory activity in the nanomolar range. nih.gov These inhibitors occupy the active site near the molybdopterin cofactor, a critical component for the enzyme's catalytic activity. herbmedpharmacol.com

Other Enzyme Systems as Research Targets (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Acetylcholinesterase (AChE): AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and is a target in the management of neurodegenerative diseases like Alzheimer's. nih.gov Research on hydroxybenzoic acid derivatives has demonstrated their potential as AChE inhibitors. nih.gov The mechanism involves hydrophobic and π–π interactions between the inhibitor and amino acid residues within the enzyme's active site, such as Trp84 and Phe330. nih.gov For instance, 4-hydroxyphenylpyruvic acid, a metabolite of some amino acids, shows high activity through hydrogen bonding with Tyr121 and Ser122 in the peripheral anionic site (PAS) and hydrophobic interactions with Trp84 at the anionic binding site. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes involved in various physiological processes, and specific isoforms like CA IX and XII are upregulated in hypoxic tumors, making them anticancer targets. nih.gov Carboxylic acids are a known class of CA inhibitors. nih.gov Benzofuran-based carboxylic acid derivatives have been shown to act as submicromolar inhibitors of the cancer-related hCA IX isoform, with high selectivity over the more common cytosolic isoforms hCA I and II. nih.gov The inhibition mechanism can involve the carboxylate anion coordinating to the zinc ion in the active site or anchoring to the zinc-bound water molecule, thereby blocking the enzyme's catalytic function. nih.gov

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-Competitive)

Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. For analogs of this compound, various inhibition types have been identified.

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. This is often observed when the inhibitor has a structural similarity to the substrate. rsc.org Kinetic analysis using Lineweaver-Burk plots for certain 3-hydroxypyridin-4-one derivatives against tyrosinase revealed a competitive type of inhibition. rsc.org Similarly, some flavonoid derivatives show competitive inhibition of xanthine oxidase. nih.gov This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). nih.gov

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. Some kojic acid analogs have been shown to be non-competitive inhibitors of tyrosinase. nih.gov This results in a decrease in Vmax without a significant change in Km.

Mixed-Type Inhibition: This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. researchgate.net Pyrazolone derivatives of 4-(furan-2-yl)benzoic acid have been identified as mixed-type inhibitors of xanthine oxidase. researchgate.net Likewise, certain 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids exhibit a mixed-type inhibition, where the inhibitor binds preferentially to the free enzyme over the enzyme-substrate complex. nih.gov This is characterized by changes in both Km and Vmax.

Kinetic Analysis of Enzyme Inhibition by Related Analogs
EnzymeInhibitor ClassInhibition TypeReference
Tyrosinase3-Hydroxypyridin-4-one derivative (6i)Competitive rsc.orgrsc.org
Xanthine OxidasePyrazolone-based 4-(furan-2-yl)benzoic acidsMixed-type researchgate.net
Xanthine Oxidase4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acidsMixed-type nih.gov
Xanthine OxidaseAcylated FlavonoidsCompetitive nih.gov
TyrosinaseKojic acid-phenylalanine amideNon-competitive nih.gov

Antioxidant Activity Research (Free Radical Scavenging Assays)

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The hydroxypyridine and benzoic acid components both contribute to the antioxidant potential of the parent compound and its analogs.

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging ability of compounds. mdpi.comnih.gov The DPPH radical is a stable free radical with a deep violet color; when it is reduced by an antioxidant, the color fades to yellow, and this change in absorbance at 517 nm can be measured spectrophotometrically. nih.govnih.gov

Studies on 3-hydroxypyridin-4-one derivatives containing a benzohydrazide (B10538) group have demonstrated their capacity for DPPH radical scavenging, with reported EC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) ranging from 0.039 to 0.389 mM. rsc.org Research on various hydroxybenzoic acids confirms that the degree and position of hydroxylation significantly affect antioxidant ability. nih.gov For example, dihydroxybenzoic acids generally show stronger activity than monohydroxybenzoic acids. nih.gov The presence of multiple hydroxyl groups enhances the ability of the compound to act as a hydrogen donor, thereby increasing its radical scavenging efficiency. nih.gov

DPPH Radical Scavenging Activity of Related Analogs
Compound ClassActivity MetricValue RangeReference
3-Hydroxypyridin-4-one derivativesEC₅₀0.039 - 0.389 mM rsc.org
3,4,5-Trihydroxycinnamic acidIC₅₀16.45 ± 3.35 μM herbmedpharmacol.com
Ascorbic Acid (Control)IC₅₀33.16 ± 7.38 μM herbmedpharmacol.com

Mechanisms of Antioxidant Action

The antioxidant potential of this compound and its analogs is rooted in their chemical structure, particularly the presence of a hydroxyl group on the pyridine (B92270) ring. This feature is common to many phenolic compounds, which are known for their ability to neutralize free radicals. nih.gov The primary mechanisms by which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). researchgate.net

In the HAT mechanism, the hydroxyl group donates a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov The resulting radical of the antioxidant molecule is generally more stable and less reactive due to resonance delocalization. The antioxidant capacity of hydroxybenzoic acids is significantly influenced by the number and position of hydroxyl groups on the aromatic ring, with a greater number of hydroxyl groups generally correlating with higher antioxidant activity. mdpi.com

Studies on 3-hydroxypyridine-4-one derivatives have shown that these compounds are effective radical scavengers. nih.govresearchgate.net Computational studies, such as those using density functional theory (DFT), have been employed to predict the antioxidant activity of these molecules by calculating parameters like bond dissociation enthalpy (BDE). nih.govresearchgate.net A lower BDE for the O-H bond indicates a greater ease of hydrogen atom donation and, consequently, a higher antioxidant potential. nih.gov For some 3-hydroxypyridine-4-one derivatives, the sequential proton loss electron transfer (SPLET) mechanism is favored. nih.govresearchgate.net

The antioxidant activity of dihydropyridine (B1217469) derivatives has also been investigated, with compounds bearing electron-donating groups on the aromatic ring exhibiting higher relative antioxidant activity. gavinpublishers.com Furthermore, amide derivatives of 3,4,5-trihydroxyphenylacetic acid have demonstrated potent radical scavenging capabilities, with some compounds being more powerful than vitamin C. nih.gov

Investigation of Metal Ion Chelation Properties (e.g., Iron Chelation)

The ability of this compound and its analogs to chelate metal ions, particularly iron, is a significant aspect of their biochemical profile. The 3-hydroxypyridine-4-one (3,4-HP) scaffold is particularly well-known for its high affinity and selectivity for iron(III). mdpi.com This chelating ability is attributed to the α-hydroxy keto group within the pyridinone ring, which forms stable complexes with hard metal ions like Fe³⁺. mdpi.comkcl.ac.uk

The effectiveness of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free iron(III) concentration at physiological pH. A higher pFe³⁺ value indicates a greater affinity for iron. Research on 3-hydroxypyridin-4-one derivatives has shown that modifications to the molecular structure can significantly enhance their iron-chelating capacity. For instance, the introduction of a 1'-hydroxyalkyl group at the 2-position of the pyridinone ring has been found to improve pFe³⁺ values. nih.gov

The design of chelators often aims to create ligands that can form stable 1:1, 2:1, or 3:1 complexes with iron, depending on the number of coordination sites offered by the ligand (denticity). kcl.ac.uk For example, bidentate 3-hydroxypyridin-4-ones can form 3:1 complexes with iron(III). kcl.ac.uk The development of hexadentate ligands, which can saturate the six coordination sites of iron(III) in a single molecule, has led to chelators with very high iron affinity. nih.gov

The chelating properties of these compounds are not limited to iron. Studies have also investigated their interactions with other biologically and environmentally relevant metal ions, such as Al³⁺, Cu²⁺, and Zn²⁺. mdpi.comacs.org The selectivity for iron over other essential metals is a crucial factor in the design of therapeutic chelating agents. mdpi.com

Compound/Analog ClassChelated Ion(s)Key FindingsReference
3-Hydroxypyridin-4-one derivativesFe³⁺, Al³⁺, Cu²⁺, Zn²⁺High affinity and selectivity for Fe³⁺. Structural modifications can enhance pFe³⁺ values. mdpi.comnih.gov
Hexadentate 3-hydroxypyridin-4-one ligandsFe³⁺Form highly stable 1:1 complexes with iron(III), leading to very high pFe³⁺ values. nih.gov
2-aminopyrimidine and 2-aminopyridine (B139424) derivativesFe³⁺, Cu²⁺, Zn²⁺Chelating activity is attributed to the two adjacent nitrogen atoms in the pyrimidine (B1678525) or pyridine moiety. acs.org

Role in Biochemical Pathways and Enzyme Regulation

The metal ion chelation properties of this compound and its analogs can have significant implications for various biochemical pathways and the regulation of enzyme activity. By sequestering metal ions, these compounds can modulate the function of metalloenzymes, which require metal cofactors for their catalytic activity.

A prominent example is the inhibition of iron-dependent enzymes. Iron is a crucial cofactor for many enzymes involved in cellular processes, including DNA synthesis (ribonucleotide reductase) and collagen formation (prolyl and lysyl hydroxylases). By binding to iron, chelators can inhibit the activity of these enzymes. This principle is utilized in the design of inhibitors for specific enzymatic targets.

Furthermore, by chelating iron, these compounds can interfere with the Fenton reaction, a major source of oxidative stress in biological systems. mdpi.com The Fenton reaction involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide to produce highly reactive hydroxyl radicals. mdpi.com By binding to iron and preventing it from participating in this reaction, iron chelators can exert an indirect antioxidant effect.

In the context of enzyme inhibition, hydroxypyridinone derivatives have been designed as inhibitors of tyrosinase, a copper-containing enzyme involved in melanin biosynthesis. nih.gov The inhibitory mechanism of these compounds involves their ability to chelate the copper ions in the active site of the enzyme. nih.gov The inhibitory activity was found to be of a competitive-uncompetitive mixed-type. nih.gov

The ability of these compounds to interact with metal ions also suggests their potential to influence signaling pathways that are regulated by metal ion homeostasis. However, detailed in vitro studies are necessary to elucidate the specific effects on various biochemical pathways.

Antimicrobial Activity Studies (In Vitro Research)

In vitro research has demonstrated that pyridine and benzoic acid derivatives possess a broad spectrum of antimicrobial activity. nih.govresearchgate.net The antimicrobial properties of these compounds are influenced by their chemical structure, including the nature and position of substituents on the aromatic rings. nih.gov

Pyridine-containing compounds have been shown to be effective against a range of microorganisms, including bacteria and fungi. nih.govnih.gov For example, nicotinic acid benzylidene hydrazide derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Similarly, isonicotinic acid hydrazide derivatives have also exhibited significant antimicrobial effects. nih.gov

Benzoic acid and its derivatives are also known for their antimicrobial properties. researchgate.net The mechanism of action for benzoic acid is thought to involve the disruption of bacterial cell homeostasis through the release of H⁺ ions into the cytoplasm. researchgate.net Derivatives such as p-aminobenzoic acid and 2,4-dihydroxybenzoic acid have been shown to possess intrinsic antimicrobial activity. researchgate.net

The combination of a pyridine and a benzoic acid moiety in a single molecule, as in this compound, suggests the potential for synergistic or unique antimicrobial activities. However, specific in vitro data for this particular compound is limited, and much of the understanding is derived from studies on its structural components and related analogs.

Antibacterial Spectrum and Efficacy (Gram-positive, Gram-negative)

The antibacterial activity of pyridine and benzoic acid derivatives has been evaluated against both Gram-positive and Gram-negative bacteria.

Gram-positive bacteria: Several studies have reported the efficacy of these compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, certain 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives have demonstrated potent inhibitory activity against S. aureus, including multidrug-resistant strains (MRSA). nih.gov Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have also shown high activity against S. aureus. nih.gov Additionally, some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against a panel of Gram-positive bacteria, including S. aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov

Gram-negative bacteria: The activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been documented. Some nicotinic acid benzylidene hydrazide derivatives have shown activity against E. coli. nih.gov N-alkylated pyridine-based organic salts have demonstrated antibacterial activity against both S. aureus (Gram-positive) and E. coli (Gram-negative). nih.gov A novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid, has shown moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus (Gram-positive) and E. coli (Gram-negative). mdpi.com

Compound/Analog ClassGram-positive Activity (Example Species)Gram-negative Activity (Example Species)Reference
4-oxoquinazolin-3(4H)-yl)benzoic acid derivativesPotent against Staphylococcus aureus (including MRSA)Not specified nih.gov
Nicotinic acid benzylidene hydrazide derivativesStaphylococcus aureus, Bacillus subtilisEscherichia coli nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivativesStaphylococcus aureus, Enterococcus faecalis, Bacillus subtilisNot specified nih.gov
5-(p-hydroxybenzoyl) shikimic acidModerate against methicillin-resistant Staphylococcus haemolyticusModerate against Escherichia coli mdpi.com

Antifungal Research

The antifungal potential of pyridine and its derivatives has been a subject of investigation. Ciclopirox, a substituted pyridine derivative, is a commercially available antifungal agent. nih.gov Research has shown that other pyridine-containing compounds also exhibit antifungal properties. For example, some pyridine-pyrazole hybrids have demonstrated activity against Candida albicans and Aspergillus fumigatus. nih.gov

Benzoic acid derivatives have also been reported to have antifungal effects. researchgate.net The combination of these two pharmacophores in a single molecule could lead to compounds with enhanced or novel antifungal activity. Studies on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have shown that some of these compounds exhibit antifungal activity against C. albicans. nih.gov

Recent research has also explored the antifungal properties of compounds containing a pyridinone ring. Some of these compounds have shown inhibitory effects on Candida biofilm formation. nih.gov Additionally, hydrazine-based compounds, some of which may be related to pyridine derivatives, have demonstrated fungicidal activity against C. albicans, including strains resistant to existing antifungal drugs. mdpi.com

Receptor Binding and Ligand-Target Interactions Research (Pre-clinical, Non-human Focus)

Pre-clinical research into the receptor binding and ligand-target interactions of this compound and its analogs is an emerging area. The structural features of these molecules suggest that they may interact with a variety of biological targets, including enzymes and receptors.

As previously mentioned, hydroxypyridinone derivatives have been designed as inhibitors of the copper-containing enzyme tyrosinase. nih.gov Molecular modeling studies can provide insights into the binding modes of these inhibitors within the enzyme's active site, highlighting key interactions with amino acid residues and the chelation of the catalytic metal ions. nih.gov

In the context of cancer research, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov X-ray crystallography has been used to determine the co-crystal structures of these inhibitors bound to Mcl-1, revealing that a common binding motif involves a hydrogen bond between the carboxyl group of the benzoic acid scaffold and an arginine residue in the protein's binding pocket. nih.gov

Furthermore, pyridine and pyrimidine derivatives have been investigated as multi-target inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. acs.org These studies often involve molecular docking simulations to predict the binding poses of the inhibitors within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The photosensitizing properties of 3-hydroxypyridine (B118123) derivatives, which are structurally related to the core of this compound, have also been studied. researchgate.net This research suggests that these compounds can induce photooxidative stress in skin cells, which could have implications for their interaction with cellular components upon exposure to light. researchgate.net

Biochemical Pathway Modulation Research

Several analogs of this compound have demonstrated potent inhibitory activity against a range of enzymes. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have been identified as powerful inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation pathways. nih.gov Similarly, certain benzoic acid derivatives have been shown to inhibit xanthine oxidase, an enzyme pivotal in the development of hyperuricemia and gout. nih.gov Other related compounds have displayed inhibitory effects on tyrosinase and tyrosine phenol-lyase, enzymes involved in melanin production and the metabolism of aromatic amino acids, respectively. nih.govnih.gov

The following sections detail the research findings for various analogs, categorized by the biochemical pathways they modulate.

A significant body of research has focused on the ability of benzoic acid analogs to inhibit specific enzymes. This inhibition is a key mechanism through which these compounds can modulate biochemical pathways and exert their biological effects.

Protein Kinase CK2 Inhibition

Analogs of 4-(thiazol-5-yl)benzoic acid have been designed and evaluated as inhibitors of protein kinase CK2. nih.gov The study revealed that modifications to the core structure, such as the introduction of azabenzene moieties, resulted in potent inhibitory activity. nih.gov

Compound ClassTarget EnzymeIC50 (µM)Reference
Pyridine-carboxylic acid derivativesCK2α0.014-0.017 nih.gov
Pyridine-carboxylic acid derivativesCK2α'0.0046-0.010 nih.gov
Pyridazine-carboxylic acid derivativesCK2α0.014-0.017 nih.gov
Pyridazine-carboxylic acid derivativesCK2α'0.0046-0.010 nih.gov
2-halo- or 2-methoxy-benzyloxy substituted benzoic acid derivativesCK2α0.014-0.016 nih.gov
2-halo- or 2-methoxy-benzyloxy substituted benzoic acid derivativesCK2α'0.0088-0.014 nih.gov

Xanthine Oxidase Inhibition

A series of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids were designed as inhibitors of xanthine oxidase. nih.gov The most effective compounds demonstrated inhibitory activity in the nanomolar range, comparable to the known inhibitor febuxostat. nih.gov Kinetic studies suggested a mixed-type inhibition mechanism. nih.gov

Compound Substituent at position 5 of the oxazole ringTarget EnzymeIC50Inhibition TypeReference
4-benzylpiperidin-1-ylXanthine OxidaseClose to febuxostatMixed-type nih.gov
1,2,3,4-tetrahydroisoquinolin-2-ylXanthine OxidaseClose to febuxostatMixed-type nih.gov

Tyrosinase and Tyrosine Phenol-Lyase Inhibition

Research into other benzoic acid derivatives has revealed inhibitory activity against enzymes such as tyrosinase and tyrosine phenol-lyase. 3,5-Dihydroxybenzoic acid was identified as a competitive inhibitor of tyrosine phenol-lyase. nih.gov In a separate study, 3-hydroxypyridine-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions were synthesized and showed notable tyrosinase inhibitory effects. nih.gov

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
3,5-Dihydroxybenzoic acidTyrosine Phenol-Lyase-Competitive nih.gov
3-hydroxypyridine-4-one benzyl hydrazide derivativesTyrosinase25.29 - 64.13- nih.gov

Other Biological Activities

Beyond specific enzyme inhibition, various benzoic acid derivatives have been explored for a range of other in vitro biological activities, including antimicrobial and antioxidant effects. researchgate.net For example, p-hydroxy benzoic acid and its derivatives have been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Features within the 4-(5-Hydroxypyridin-3-yl)benzoic Acid Core

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target and exert its activity. nih.gov For the this compound core, the key pharmacophoric features can be deduced from its constituent parts, which are common in many enzyme inhibitors and receptor ligands.

The primary pharmacophoric features are:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor.

A Hydrogen Bond Donor (HBD): The phenolic hydroxyl group on the pyridine ring is a potent hydrogen bond donor.

An Anionic/HBA Group: The carboxylic acid on the benzoic acid ring, which is typically ionized at physiological pH, can act as a strong hydrogen bond acceptor or form salt bridges with positively charged residues like arginine or lysine (B10760008) in a protein's active site.

Two Aromatic Rings (AR): The pyridine and benzene (B151609) rings provide a rigid scaffold and can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding pocket. nih.gov

Based on analyses of similar biaryl compounds, a putative pharmacophore model for inhibitors based on this scaffold would likely consist of a specific spatial arrangement of these features. nih.govtandfonline.com For instance, a four-point pharmacophore model for biphenyl (B1667301) derivatives acting as aromatase inhibitors identified two H-bond acceptors and two aromatic rings as crucial for activity. nih.gov For the this compound core, a potential five-point model could be proposed, incorporating the HBD from the hydroxyl group, the HBA from the pyridine nitrogen, the anionic center of the carboxylate, and the two aromatic rings. The relative orientation of these features, dictated by the torsional angle between the two rings, is critical for optimal binding.

Table 1: Putative Pharmacophoric Features of this compound

Feature TypeMoietyPotential Interaction
Hydrogen Bond Donor (HBD)Hydroxyl GroupInteraction with serine, threonine, or backbone carbonyls
Hydrogen Bond Acceptor (HBA)Pyridine NitrogenInteraction with backbone N-H or polar side chains
Aromatic Ring (AR)Pyridine Ringπ-π stacking, hydrophobic interactions
Aromatic Ring (AR)Benzene Ringπ-π stacking, hydrophobic interactions
Anionic/HBACarboxylic AcidSalt bridge, hydrogen bonding

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of compounds based on the this compound scaffold can be finely tuned by introducing various substituents on either of the aromatic rings.

Positional Effects of Substituents on the Benzoic Acid Ring

Substituents on the benzoic acid ring can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and pharmacokinetic properties. The position of the substituent is crucial. pearson.com

Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., -NO₂, -CN, -CF₃, halogens) on the benzoic acid ring generally increases the acidity of the carboxylic acid. mdpi.com This can enhance interactions with positively charged residues in a binding site. Studies on substituted biphenyls have shown that EWGs at the meta or para positions can improve cytotoxic activity. mdpi.com For example, in a series of dihydropyrimidinones, meta-substitution with an electron-withdrawing group enhanced activity, likely due to favorable H-bond formation. mdpi.com

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) decrease the acidity of the carboxylic acid. Depending on the target, this could either weaken or strengthen the interaction. In some cases, small alkyl or methoxy (B1213986) groups can fill small hydrophobic pockets, enhancing affinity.

Steric Effects: The size and position of substituents are critical. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a binding pocket. mdpi.com However, if the target has a corresponding large pocket, a bulky substituent can increase van der Waals interactions and improve potency. In studies of 2,2'-disubstituted biphenyls, an unsymmetrical compound with specific substitutions showed the most potent activity against liver injury, highlighting the importance of the substitution pattern. nih.gov Computational studies on 4-substituted biphenyls have quantified how substituent effects are transmitted through the benzene framework, influencing the geometry and electronic distribution of the entire molecule. nih.govacs.org

Table 2: Predicted Effects of Substituents on the Benzoic Acid Ring

PositionSubstituent TypePredicted Effect on ActivityRationale
OrthoBulky GroupLikely DecreaseSteric hindrance with the pyridine ring, disrupting planarity.
MetaElectron-WithdrawingPotential IncreaseEnhances acidity of carboxyl group; may form specific interactions. mdpi.com
ParaElectron-WithdrawingPotential IncreaseEnhances acidity of carboxyl group; may extend into a distal pocket.
ParaElectron-DonatingVariableMay increase or decrease activity depending on the target's properties.

Modifications of the Hydroxypyridine Moiety

The hydroxypyridine ring is a critical component, and modifications to this moiety can have profound effects on biological activity.

The Hydroxyl Group: The phenolic -OH group is a key interaction point. Its removal would likely lead to a significant loss of activity if it is involved in a crucial hydrogen bond with the target. Esterification or etherification of this group (O-alkylation) can be used to probe the necessity of the HBD functionality and can also improve properties like cell permeability. nih.govresearchgate.net In some inhibitor classes, such modifications have led to exquisite selectivity. nih.gov

Substitution on the Pyridine Ring: Introducing substituents on the hydroxypyridine ring can modulate its electronic nature and steric profile. For example, adding a small alkyl group next to the hydroxyl group could provide additional hydrophobic interactions. In studies on pyrrolo[2,1-f] nih.govtandfonline.combenthamdirect.comtriazine-based inhibitors, the incorporation of a basic amino group on the ring system mitigated the metabolic glucuronidation of a nearby phenol (B47542) group. nih.gov Similarly, in carbamoyl (B1232498) pyridone inhibitors of influenza, substituents at various positions on the pyridone ring system were found to be critical for activity and pharmacokinetic properties like plasma protein binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogs based on the this compound core, a QSAR model could be developed to predict the activity of unsynthesized compounds, thereby guiding lead optimization.

A typical 2D-QSAR study would involve:

Data Set: A series of synthesized analogs with a range of biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build an equation that relates a subset of the descriptors to the biological activity. medcraveonline.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external (using a test set of molecules not included in model training) validation methods. researchgate.net

For example, a QSAR study on biphenyl carboxamides identified a statistically significant model where activity was correlated with specific physicochemical parameters. medcraveonline.com Similarly, 3D-QSAR approaches like CoMFA (Comparative Molecular Field Analysis) or pharmacophore-based methods generate models based on the 3D alignment of molecules, providing insights into the favorable and unfavorable steric and electrostatic interaction fields. tandfonline.comrsc.org A 3D-QSAR model for biphenyl aromatase inhibitors yielded a high correlation coefficient (R² = 0.977), indicating excellent predictive power. nih.gov

Correlation of Computational Data with Experimental Biological Observations

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. For the this compound scaffold, computational techniques can provide hypotheses that are then tested experimentally.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.gov For a hypothetical target, docking studies could reveal the specific amino acid residues that interact with the hydroxyl, carboxylate, and nitrogen functionalities of this compound. For instance, docking studies on pyridine derivatives have successfully predicted binding modes similar to co-crystallized ligands, validating the computational approach. nih.gov These predictions can then guide the design of new analogs with substituents positioned to make additional favorable contacts. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding pose and the key interactions. nih.gov MD studies on hydroxypyridinone-based inhibitors revealed that specific moieties played roles similar to those in known drugs, providing a deeper understanding of the interaction dynamics. nih.gov

In Silico ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of designed analogs. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues, saving significant resources. mdpi.com

The iterative cycle of computational design, chemical synthesis, biological testing, and further computational analysis is a powerful strategy. For example, a virtual screening campaign based on a pharmacophore model, followed by docking, successfully identified novel inhibitors of the HPPD enzyme, with subsequent experimental testing confirming the activity of the computational hits. mdpi.com This integrated approach is crucial for efficiently navigating the complex landscape of SAR and SPR to develop optimized lead compounds.

Advanced Analytical Techniques and Methodologies Applied to 4 5 Hydroxypyridin 3 Yl Benzoic Acid Research

Chromatographic Methods for Purification and Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are fundamental in the synthesis and analysis of "4-(5-Hydroxypyridin-3-yl)benzoic acid," providing essential tools for both purification and the assessment of its purity.

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions during the synthesis of "this compound". It is also utilized for the preliminary assessment of purity and for optimizing solvent systems for column chromatography. For a compound with the polarity of "this compound," which contains both a carboxylic acid and a hydroxyl group, a normal-phase silica (B1680970) gel plate (e.g., silica gel 60 F254) is commonly employed. The mobile phase is typically a mixture of a non-polar solvent and a polar solvent, with the polarity adjusted to achieve optimal separation. For instance, a mobile phase consisting of a mixture of hexanes and ethyl acetate (B1210297), often with the addition of a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing, would be a suitable starting point. rsc.org The visualization of the compound on the TLC plate can be achieved under UV light at 254 nm, owing to the aromatic nature of the pyridine (B92270) and benzene (B151609) rings.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the definitive purity assessment and quantification of "this compound". Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

A typical RP-HPLC method would employ a C18 column, which is a non-polar stationary phase. longdom.orgekb.eg The mobile phase would consist of a mixture of an aqueous component, often buffered and containing an acid such as phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, and an organic modifier like acetonitrile (B52724) or methanol. longdom.orglongdom.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound of interest while also separating it from any impurities with different polarities.

Detection is most commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which for a molecule with pyridine and benzene rings would likely be in the range of 230-280 nm. longdom.org The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

Table 1: Representative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

ParameterTypical Value/Condition
Column Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size longdom.org
Mobile Phase A 0.1% Phosphoric Acid in Water longdom.org
Mobile Phase B Acetonitrile longdom.org
Elution Gradient
Flow Rate 1.0 mL/min longdom.org
Detection UV at 230 nm longdom.org
Column Temperature 25-35 °C longdom.org

Advanced Sample Preparation Techniques for Complex Matrices

When "this compound" is to be quantified in complex biological matrices such as plasma, urine, or tissue homogenates, a robust sample preparation procedure is crucial to remove interfering substances and to concentrate the analyte. The choice of technique depends on the nature of the matrix and the concentration of the analyte.

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction (LLE) is a classic technique used to isolate analytes from a liquid sample by partitioning them between two immiscible liquid phases. youtube.com For the extraction of "this compound" from an aqueous biological fluid, the pH of the sample would be adjusted to be acidic (e.g., pH 2-3) to ensure the carboxylic acid is protonated and the molecule is less polar. An organic solvent in which the compound is soluble, such as ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol, would then be used to extract the analyte from the aqueous phase. After separation of the layers, the organic solvent is evaporated, and the residue is reconstituted in the HPLC mobile phase for analysis.

Solid-Phase Extraction (SPE):

Solid-phase extraction (SPE) is a more modern and often more efficient technique for sample clean-up and concentration. youtube.com For "this compound," a mixed-mode SPE cartridge that has both reversed-phase and ion-exchange properties could be highly effective. A typical procedure would involve:

Conditioning: The SPE cartridge is washed with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer at a specific pH).

Loading: The pre-treated biological sample is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances while retaining the analyte.

Elution: The "this compound" is eluted from the cartridge using a stronger solvent, often a mixture of an organic solvent and an acid or base to disrupt the interactions with the sorbent.

The eluate is then typically evaporated and the residue reconstituted for analysis by LC-MS or HPLC.

Protein Precipitation:

For biological samples with high protein content, such as plasma or serum, protein precipitation is a common first step to remove the bulk of the proteins which can interfere with the analysis. youtube.com This is often achieved by adding a water-miscible organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, to the sample. This causes the proteins to denature and precipitate out of the solution. The sample is then centrifuged, and the supernatant containing the analyte is collected for further purification or direct analysis.

Method Development and Validation for In Vitro Assays

To evaluate the biological activity of "this compound," robust and reliable in vitro assays are essential. The development and validation of these assays must follow stringent guidelines to ensure the data generated is accurate and reproducible.

Method Development:

The development of an in vitro assay, for example, an enzyme inhibition assay or a cell-based proliferation assay, involves several key steps:

Selection of Assay Platform: The choice of assay technology (e.g., fluorescence, luminescence, absorbance) will depend on the biological target and the desired throughput.

Optimization of Assay Conditions: This includes optimizing the concentrations of all reagents (e.g., enzyme, substrate, cells), incubation times, and temperature to achieve a stable and robust assay signal with a good signal-to-noise ratio.

Determination of Solvent Tolerance: The assay must be shown to be tolerant to the solvent in which "this compound" is dissolved (typically DMSO), ensuring that the solvent itself does not affect the assay results.

Method Validation:

Once the assay is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation parameters are typically aligned with the International Council for Harmonisation (ICH) guidelines and include:

Specificity: The ability of the assay to measure the desired analyte in the presence of other components.

Linearity: The demonstration that the assay response is directly proportional to the concentration of the analyte over a defined range. longdom.org

Range: The concentration interval over which the assay is precise, accurate, and linear. longdom.org

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. longdom.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. longdom.org

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the assay. longdom.org

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. longdom.org

Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.org

Table 2: Key Validation Parameters for In Vitro Assays

Validation ParameterDescription
Specificity Assurance that the signal is from the analyte of interest.
Linearity Proportionality of the signal to the analyte concentration.
Range The concentration window for reliable measurement.
Accuracy How close the measured value is to the actual value.
Precision The reproducibility of the measurement.
LOD The lowest detectable concentration.
LOQ The lowest quantifiable concentration.
Robustness The method's resilience to small changes in conditions.

Future Research Directions and Emerging Opportunities for 4 5 Hydroxypyridin 3 Yl Benzoic Acid in Academic Research

Exploration of Novel Synthetic Methodologies and Pathways

The development of efficient and scalable synthetic routes is a cornerstone of chemical research. For 4-(5-Hydroxypyridin-3-yl)benzoic acid, future research could focus on pioneering new synthetic strategies that offer advantages over classical methods.

Key Research Objectives:

Development of Greener Synthetic Protocols: Investigation into one-pot syntheses or the use of environmentally benign solvents and catalysts would be a significant advancement. nih.gov This aligns with the growing emphasis on sustainable chemistry in academic and industrial research.

Catalyst Innovation: Exploring novel metal-based or organocatalysts could lead to higher yields and purity. For instance, pyridine-2-carboxylic acid has been shown to be an effective catalyst in certain multi-component reactions. nih.gov

Biocatalytic Synthesis: The use of engineered enzymes or whole-cell systems for the synthesis of this compound from renewable feedstocks presents an exciting, sustainable alternative to traditional chemical synthesis. nih.gov Research in this area could draw inspiration from the microbial synthesis of similar compounds like 4-hydroxybenzoic acid. nih.gov

A comparative table of potential synthetic routes could guide future research efforts:

Synthetic ApproachPotential Starting MaterialsKey Reaction TypeAnticipated Advantages
Cross-Coupling Reactions 3-Bromo-5-hydroxypyridine, 4-carboxyphenylboronic acidSuzuki or Stille couplingHigh functional group tolerance, well-established methodology.
Multi-component Reactions Simpler aldehydes, ketones, and nitrogen sourcesHantzsch pyridine (B92270) synthesis or similarRapid assembly of the core structure from readily available precursors. wikipedia.org
Biosynthesis Engineered microorganismsEnzymatic transformationsSustainable, potentially high stereoselectivity, mild reaction conditions. nih.gov

Advanced Material Science Applications (Theoretical and Experimental Investigations)

The unique structural features of this compound, such as its potential for hydrogen bonding and its rigid aromatic core, make it a candidate for the development of novel materials.

Potential Areas of Investigation:

Liquid Crystals: The rod-like shape of the molecule suggests that its derivatives could exhibit liquid crystalline properties. mdpi.com Future research could involve the synthesis of a homologous series with varying alkyl chain lengths to study their mesomorphic behavior. mdpi.com

Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen can act as coordination sites for metal ions, making it a potential ligand for the construction of MOFs with interesting porous structures and catalytic or gas storage properties. jcmimagescasereports.org

Conductive Polymers and Solar Cells: Pyridine derivatives have been used in the passivation of perovskite solar cells to reduce defect density. acs.org The potential for this compound in this and other organic electronic applications warrants investigation.

Investigation into Underexplored Biochemical Pathways and Novel Target Identification

The hydroxypyridine scaffold is present in various biologically active natural products and synthetic compounds. Understanding how this compound interacts with biological systems is a critical area for future research.

Prospective Research Focus:

Enzyme Inhibition Studies: Pyridine carboxylic acid isomers are known to be scaffolds for a wide range of enzyme inhibitors. nih.gov Screening this compound against panels of enzymes, such as kinases, proteases, or oxidoreductases, could identify novel biological targets.

Metabolic Pathway Analysis: Investigating the catabolism of this compound in microbial or mammalian systems could reveal novel metabolic pathways. mdpi.comnih.gov This could be analogous to the studied degradation pathways of 4-hydroxypyridine. mdpi.comnih.gov

Antimicrobial and Anticancer Activity: Many pyridine and benzoic acid derivatives have shown promise as antimicrobial or anticancer agents. nih.govacs.org Future studies should evaluate the activity of this compound against a range of pathogens and cancer cell lines.

Development of Advanced Computational Models for Complex Biological Systems

In silico methods are invaluable for predicting the properties and potential biological activities of novel compounds, thereby guiding experimental work.

Future Computational Research Could Include:

ADMET Prediction: Computational tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound, providing early insights into its drug-like potential. asianpubs.orgresearchgate.netmdpi.com

Molecular Docking: Docking studies can simulate the binding of this compound to the active sites of known protein targets, helping to prioritize experimental screening efforts. scispace.com

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic properties, reactivity, and spectroscopic signatures of the molecule, aiding in its characterization and the prediction of its behavior in various chemical environments. researchgate.netacs.org

A table summarizing predictable physicochemical and pharmacokinetic properties could be generated:

PropertyPredicted ValueSignificance
Molecular Weight 215.19 g/mol Adherence to Lipinski's rule of five.
LogP ~1.5 - 2.5Potential for good oral absorption.
Hydrogen Bond Donors 2Contributes to binding affinity and solubility.
Hydrogen Bond Acceptors 4Contributes to binding affinity and solubility.
Polar Surface Area ~70-80 ŲInfluences membrane permeability.

Design of Multi-Targeted Chemical Probes for Systems Biology Studies

The ability to modulate multiple targets within a biological network can be a powerful tool for understanding complex diseases.

Emerging Opportunities:

Hybrid Molecule Design: The structure of this compound allows for its use as a scaffold to which other pharmacophores can be attached, creating hybrid molecules designed to interact with multiple biological targets.

Probes for Target Deconvolution: If the compound shows a desirable biological effect, it can be functionalized with reporter tags (e.g., biotin (B1667282) or a fluorescent dye) to create chemical probes for identifying its molecular targets through techniques like affinity chromatography or fluorescence microscopy.

Integration of Omics Data in Mechanistic Research

A systems biology approach, integrating various "omics" data, can provide a comprehensive understanding of the mechanism of action of a novel compound. nih.gov

Future Research Strategies:

Transcriptomics: After treating cells with this compound, RNA sequencing can reveal changes in gene expression, providing clues about the cellular pathways affected by the compound. nih.govnih.gov

Proteomics: Quantitative proteomics can identify changes in protein abundance or post-translational modifications, helping to pinpoint the direct and indirect protein targets of the molecule.

Metabolomics: Analyzing changes in the cellular metabolome can provide insights into how the compound affects metabolic pathways. mdpi.com

Integrated Analysis: The true power of this approach lies in the integration of these different omics datasets to build mechanistic models of the compound's action, potentially leading to the identification of novel therapeutic strategies or biomarkers of response. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Hydroxypyridin-3-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis often involves coupling pyridine derivatives with benzoic acid precursors. For example, Suzuki-Miyaura cross-coupling can link halogenated pyridines to boronic acid-functionalized benzoic acid esters, followed by deprotection to yield the final product . Optimization includes controlling reaction temperature (e.g., 80–100°C for coupling) and using palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance efficiency. Purity is improved via recrystallization (e.g., using ethanol/water mixtures) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to pyridine (δ 7.5–8.5 ppm for aromatic protons) and benzoic acid (δ 12–13 ppm for -COOH) .
  • FT-IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups .
  • X-ray crystallography : Resolve molecular geometry; interatomic distances (e.g., C-O bond ~1.36 Å) validate hydrogen bonding networks .

Q. How can HPLC methods be validated for quantifying this compound in complex mixtures?

  • Methodological Answer : Use a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) for separation . Validate parameters:

  • Linearity : R² > 0.99 over 0.1–100 µg/mL.
  • Recovery : Spike-and-recovery tests (≥95% recovery in biological matrices).
  • LOD/LOQ : Typically 0.05 µg/mL and 0.2 µg/mL, respectively .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the physicochemical properties of this compound, and what experimental approaches quantify these effects?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) increase acidity (pKa ~2.8 vs. ~4.2 for unsubstituted analogs) . Use:

  • Potentiometric titration : Measure pKa shifts.
  • DFT calculations : Correlate substituent effects with HOMO/LUMO energy gaps.
  • Solubility assays : LogP values (e.g., ~1.5 for -OH vs. ~2.1 for -OCH₃) via shake-flask method .

Q. What strategies resolve discrepancies in crystallographic data versus computational models for this compound derivatives?

  • Methodological Answer :

  • Reprocessing XRD data : Refine thermal parameters (e.g., ADPs) to account for disorder .
  • Molecular dynamics (MD) simulations : Compare conformational flexibility (RMSD < 0.5 Å) with experimental structures.
  • Energy minimization : Use software like Gaussian to adjust torsion angles (e.g., dihedral between pyridine and benzoic acid planes) .

Q. How can in silico docking studies predict the interaction of this compound with target enzymes, and what validation methods are used?

  • Methodological Answer :

  • Docking software (AutoDock/Vina) : Simulate binding to carbonic anhydrase II (binding energy ≤ -8 kcal/mol). Key interactions: Hydrogen bonds between -COOH and Thr199 .
  • Validation :
  • IC₅₀ assays : Compare predicted vs. experimental inhibition (e.g., IC₅₀ ~50 nM).
  • Mutagenesis : Disrupt predicted binding residues (e.g., His94) and measure activity loss .

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